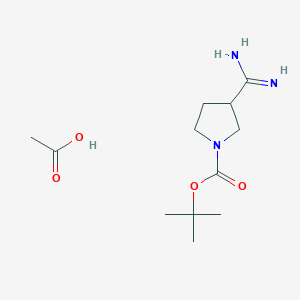

![molecular formula C19H16Cl2N4O4S B2782974 2-(2,4-Dichlorophenoxy)-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}acetamide CAS No. 352023-28-0](/img/structure/B2782974.png)

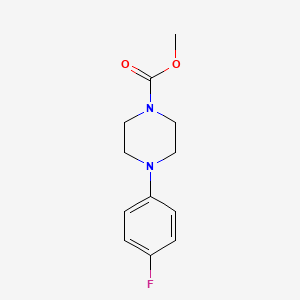

2-(2,4-Dichlorophenoxy)-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of 2-(2,4-Dichlorophenoxy)acetic acid . This type of compound is typically used in laboratory settings .

Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds, such as 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide, are synthesized through the addition of aromatic amines .Molecular Structure Analysis

The structure of similar compounds has been proven through 1H and 13C NMR spectroscopy data .Scientific Research Applications

Anti-Inflammatory Activity

2-(2,4-Dichlorophenoxy)acetic acid: and its derivatives are known for their anti-inflammatory potential. Specifically, this compound selectively inhibits the COX-2 enzyme , making it a potential anti-inflammatory agent . The synthesis of novel derivatives, such as 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamides , has been explored. These compounds were obtained with good yields (58-72%) and their structures were confirmed using NMR spectroscopy .

Molecular Docking Studies

To assess the prospects of these synthesized compounds, molecular docking studies were conducted with COX-2. The results revealed that the structures of the derivatives effectively interact with the active site of COX-2, surpassing the binding strength of 2-(2,4-dichlorophenoxy)acetic acid itself. This suggests their potential as improved anti-inflammatory agents .

Herbicide Applications

While 2,4-Dichlorophenoxyacetic acid (2,4-D) is widely used as a herbicide, its derivatives, including the compound , may also have applications in crop protection. Investigating their herbicidal properties could be valuable.

Thiourea Chemistry

The presence of a thiourea group in the compound warrants exploration of its reactivity and potential applications in synthetic chemistry.

Mechanism of Action

Target of Action

The primary target of 2-(2,4-Dichlorophenoxy)-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}acetamide is the COX-2 enzyme . This enzyme, also known as Cyclooxygenase-2, plays a crucial role in inflammation and pain, making it a key target for anti-inflammatory agents .

Mode of Action

This compound selectively inhibits the COX-2 enzyme . It interacts with the active site of COX-2, forming a complex that surpasses 2-(2,4-dichlorophenoxy)acetic acid in terms of the strength of the complex . This interaction inhibits the enzyme’s activity, leading to a reduction in the production of prostaglandins, which are key mediators of inflammation and pain .

Biochemical Pathways

The inhibition of the COX-2 enzyme affects the prostaglandin synthesis pathway . Prostaglandins are lipid compounds that play key roles in inflammation, pain, and fever. By inhibiting COX-2, the compound reduces the production of these prostaglandins, thereby alleviating inflammation and pain .

Pharmacokinetics

The compound’s effectiveness in inhibiting the cox-2 enzyme suggests that it may have suitable adme properties for therapeutic use .

Result of Action

The result of the compound’s action is a reduction in inflammation and pain. By inhibiting the COX-2 enzyme, the compound reduces the production of prostaglandins, leading to a decrease in inflammation and pain .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially influence the compound’s interaction with the cox-2 enzyme and its overall efficacy .

Safety and Hazards

properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16Cl2N4O4S/c1-12-8-9-22-19(23-12)25-30(27,28)15-5-3-14(4-6-15)24-18(26)11-29-17-7-2-13(20)10-16(17)21/h2-10H,11H2,1H3,(H,24,26)(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVPAZKNCWWQWCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16Cl2N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-Dichlorophenoxy)-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

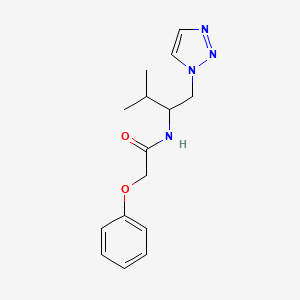

![3-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B2782891.png)

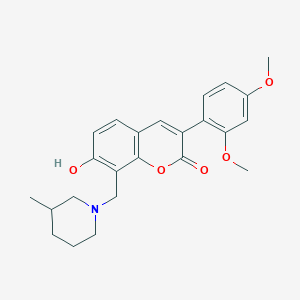

![(5Z)-5-[(2-methoxyphenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2782896.png)

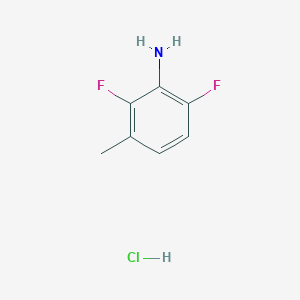

![(7-{[(3-Chlorophenyl)methyl]sulfanyl}-5-(2-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2782899.png)

![Methyl 5-(aminomethyl)tricyclo[3.3.0.03,7]octane-1-carboxylate;hydrochloride](/img/structure/B2782901.png)

![5-[(3R)-3-methylmorpholin-4-yl]pyridin-2-amine](/img/structure/B2782904.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2782912.png)